![molecular formula C21H16N2OS B2397543 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 312922-44-4](/img/structure/B2397543.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential as antibacterial agents . They have also been found to exhibit a broad spectrum of pharmaceutical activity profile including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates . The compounds are synthesized in excellent yields and the structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is confirmed using various techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives vary. For instance, BM 212, a benzothiazole derivative, is a yellow crystalline powder with a melting point of 198-200 °C. It is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol.Scientific Research Applications
Antibacterial Agents
Compounds with the 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-one structure, similar to the compound , have been synthesized and found to be potent antibacterial agents . They have been screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria . The compounds were found to manifest profound antimicrobial activity .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology was developed by Hansch and provides a foundation for understanding the antibacterial potential of these compounds .
Anti-tubercular Compounds
Recent synthetic developments of benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthesis and Characterization
The synthesis and characterization of these compounds have been studied extensively . Their in vitro antibacterial activities against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXNRSCTLZKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
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